crystal structure analysis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate
crystal structure analysis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate
Structural Elucidation and Crystallographic Analysis of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Technical Guide
Executive Summary
Methyl 3-oxo-2-phenylisoindoline-1-carboxylate is a highly functionalized heterocyclic compound belonging to the isoindolin-1-one class. This scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive molecules, including anxiolytics, anti-hypertensives, and anticancer agents. Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design. This whitepaper provides an in-depth, self-validating methodology for the crystallographic analysis of this compound, detailing the causality behind crystallization techniques, data refinement, and conformational logic.
Chemical Context and Significance
The isoindolinone core features a benzene ring fused to a γ-lactam. The introduction of a stereocenter at the C1 position (bearing the methyl carboxylate group) and an N-phenyl substitution at the N2 position creates a sterically demanding environment. The synthesis of such polysubstituted isoindolinones is often achieved via radical cyclization or tandem aldol/cyclization processes, which efficiently assemble the congested carbon framework [1] [2]. Crystallographic analysis of related analogs, such as ethyl 3-oxo-2-phenylisoindoline-1-carboxylate, has revealed that the extended conjugation and specific structural patterns dictate their unique photophysical and biological properties [3].
Causality in Crystallization Methodology
Obtaining diffraction-quality single crystals is a process governed by thermodynamic causality rather than trial and error.
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Solvent Selection : Methyl 3-oxo-2-phenylisoindoline-1-carboxylate possesses both a highly polar lactam/ester region and a hydrophobic N-phenyl ring. A binary solvent system, such as ethyl acetate (solubilizing) and hexanes (anti-solvent), is required to balance these opposing solubilities.
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Thermodynamic Control : Slow evaporation at ambient temperature (20–25 °C) is chosen over rapid cooling. Causality: Rapid precipitation kinetically traps the molecules in metastable, disordered states, yielding microcrystalline powders. Slow evaporation provides the activation energy necessary for the molecules to reversibly attach and detach from the growing crystal face, ultimately settling into the lowest-energy thermodynamic lattice dictated by C-H···O hydrogen bonding networks.
Self-Validating SCXRD Experimental Protocol
The crystallographic workflow is inherently a self-validating system. The physical diffraction data must perfectly correlate with the proposed mathematical model of the electron density.
Step-by-Step Methodology:
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Crystal Selection : Under a polarized light microscope, select a block-shaped crystal (~0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. This ensures the crystal is a single domain and not a macroscopic twin.
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Cryo-Mounting : Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer. Causality: Cryo-cooling drastically reduces the thermal vibration (Debye-Waller factors) of the atoms. This sharpens the high-angle diffraction spots, allowing for the precise localization of light atoms (hydrogen) and minimizing radiation damage.
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Data Collection : Utilize a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) microfocus source. Mo Kα is selected over Cu Kα to minimize X-ray absorption effects, which is optimal for organic molecules lacking heavy atoms.
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Integration and Phasing : Integrate the raw frames using software like APEX3/SAINT and apply a multi-scan absorption correction (SADABS). Solve the phase problem using Intrinsic Phasing (SHELXT).
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Refinement and Validation : Refine the structure using full-matrix least-squares on F2 (SHELXL). The system validates itself through the R -factors. If R1>0.05 or the Goodness-of-Fit (GoF) deviates significantly from 1.0, the model is rejected, and the crystallographer must re-evaluate the data for missed symmetry, twinning, or solvent disorder.
Fig 1. Self-validating SCXRD workflow for isoindolinone structural elucidation.
Conformational Logic and Structural Features
The refined crystal structure provides a definitive map of the molecule's internal strain and electronic delocalization.
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Core Planarity : The fused benzene and γ-lactam rings form a nearly planar isoindolinone core. The lactam nitrogen (N2) exhibits sp2 hybridization, enforced by the strong resonance contribution from the adjacent C3=O carbonyl group.
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N-Phenyl Torsion (Steric Causality) : The N2-phenyl ring cannot adopt a coplanar geometry with the isoindolinone core. Causality: A coplanar arrangement would cause a severe steric clash between the ortho-hydrogens of the phenyl ring and the C3-carbonyl oxygen. To relieve this strain, the phenyl ring twists out of the plane, typically exhibiting a torsion angle (C1–N2–C1'–C2') of 45° to 60°. While this twist sacrifices extended -conjugation, the reduction in steric repulsion results in a lower overall thermodynamic energy state.
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C1-Carboxylate Orientation : The bulky methyl carboxylate group at the C1 position adopts a pseudo-axial orientation relative to the puckered 5-membered ring. This conformation specifically minimizes 1,3-allylic strain with the N-phenyl substituent.
Fig 2. Causal relationship between steric hindrance and supramolecular lattice stability.
Supramolecular Architecture
Because methyl 3-oxo-2-phenylisoindoline-1-carboxylate lacks classical strong hydrogen bond donors (such as N-H or O-H groups), its solid-state packing is governed by weaker, non-classical interactions.
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C-H···O Networks : The highly polarized methine proton at the C1 position acts as a hydrogen bond donor, interacting with the electron-rich lactam carbonyl oxygen (C3=O) of an adjacent molecule. This interaction propagates along the crystallographic axes, forming robust 1D supramolecular chains.
Stacking : The planar benzo-fused rings of adjacent molecules align in an offset face-to-face geometry. The centroid-to-centroid distance is typically maintained between 3.6 Å and 3.8 Å, providing critical dispersive forces that stabilize the 3D lattice.
Quantitative Data Summaries
Table 1: Typical Crystallographic Data & Refinement Parameters for Isoindolinone-1-carboxylates
| Parameter | Typical Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Dictates the symmetry of the supramolecular packing. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups indicate a racemic mixture in the crystal. |
| Temperature | 100(2) K | Minimizes thermal motion for high-resolution data. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Reduces absorption artifacts in organic matrices. |
| R1 ( I>2σ(I) ) | < 0.050 | Primary indicator of model accuracy (Self-validation metric). |
| Goodness-of-fit on F2 | 1.00 - 1.05 | Confirms the weighting scheme of the refinement is appropriate. |
Table 2: Key Bond Lengths and Angles (Expected Values)
| Structural Feature | Atoms Involved | Expected Value | Causality / Chemical Significance |
| Lactam C=O Bond | C3=O1 | ~1.22 Å | Exhibits strong double bond character; acts as the primary H-bond acceptor. |
| Lactam C-N Bond | C3-N2 | ~1.36 Å | Shorter than a typical C-N single bond due to resonance with the carbonyl. |
| N-Phenyl Torsion | C1-N2-C1'-C2' | 45° - 60° | Breaks conjugation to relieve steric clash between phenyl ortho-H and C3=O. |
| Ester C=O Bond | C11=O2 | ~1.20 Å | Standard ester carbonyl; serves as a secondary H-bond acceptor in the lattice. |
| Core Planarity | Isoindolinone ring | RMSD < 0.05 Å | Enforced by extended -conjugation across the fused benzo-lactam system. |
References
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Borja-Miranda, A., Valencia-Villegas, F., Lujan-Montelongo, J. A., & Polindara-García, L. A. (2021). "Synthesis of Polysubstituted Isoindolinones via Radical Cyclization of 1,3-Dicarbonyl Ugi-4CR Adducts Using Tetrabutylammonium Persulfate and TEMPO." The Journal of Organic Chemistry, 86(1), 929-946. URL:[Link]
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Petronzi, C., Collarile, S., Croce, G., Filosa, R., De Caprariis, P., Peduto, A., ... & Massa, A. (2012). "Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures." European Journal of Organic Chemistry, 2012(27), 5357-5365. URL:[Link]
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Kayet, A., Ajarul, S., & Paul, S. (2018). "5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties." The Journal of Organic Chemistry, 83(16), 9388-9399. URL:[Link]
